6-Chloro-3-Benzofuranone
Overview
Description
6-Chloro-3-Benzofuranone (6C-3BF) is an organic compound belonging to the family of benzofurans. It is an important synthetic intermediate used in the manufacture of a variety of pharmaceuticals and agrochemicals. 6C-3BF is also known as 3-chlorobenzofuran-6-one, 3-chlorobenzofuran-6-one, and 6-chlorobenzofuran-3-one. It is a colorless crystalline solid with a melting point of 74-76 °C.
Scientific Research Applications
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Medicinal Chemistry
- Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- The experimental method involves a short-term and practical reaction of 3-hydroxy-3 H-benzofuran-2-one, and the possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .
- The results show that most benzofuran compounds have strong biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds .
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Cancer Therapy
- Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties .
- The chemical structure of benzofuran is composed of fused benzene and furan rings. Medicinal chemists use its core to synthesize new derivatives that can be applied to a variety of disorders .
- Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
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Antibacterial Activity
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Antimicrobial Agents
- Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
- For example, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers and evaluated for their in vitro antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .
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Treatment of Hepatitis C
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Anticancer Activity
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Treatment of Skin Diseases
- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
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Antibacterial Activities
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Anticancer Agents
- Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
- A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
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Construction of Complex Benzofuran Ring Systems
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Cytotoxicity Promotion
properties
IUPAC Name |
6-chloro-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYZLDHZMYWEKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549148 | |
Record name | 6-Chloro-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-Benzofuranone | |
CAS RN |
3260-78-4 | |
Record name | 6-Chloro-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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